

FH535 Transwell Invasion Assay Protocol

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: FH535

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The Transwell invasion assay is a standard method to evaluate the invasive potential of cancer cells through a Matrigel-coated membrane. When treated with **FH535**, a decrease in the number of invaded cells indicates inhibition of invasion.

The table below outlines the core parameters of the Transwell invasion assay as utilized in key studies on **FH535**:

Parameter	Details from Literature
Cell Lines Used	Human colon cancer (SW480, HT-29) [1] [2]; Human pancreatic cancer (PANC-1, BxPC-3) [3]; Canine mammary gland tumor (CHMp, CHMm) [4].
FH535 Concentration	10 - 100 μ M (common range for <i>in vitro</i> studies) [1] [4] [3].
Assay Duration	24 to 36 hours [1] [3].
Key Observations	Significant reduction in the number of cells invading through the Matrigel matrix [1] [3].

Detailed Step-by-Step Method

Here is a generalized protocol, synthesized from the cited research, for performing a Transwell invasion assay with **FH535** treatment [1] [3] [5]:

- **Matrigel Coating:** Thaw Matrigel on ice and dilute it (e.g., 1:10) in cold serum-free medium. Pipette a pre-determined volume (e.g., 50-100 μL) into the upper chamber of a Transwell insert (with a pore size of 8 μm) to evenly cover the membrane. Incubate the plate at 37°C for at least 4 hours, or overnight, to allow the Matrigel to solidify.
- **Cell Preparation:** Harvest the cancer cells of interest (e.g., SW480, PANC-1) using trypsin-EDTA. Resuspend the cells in serum-free medium and count them. Prepare a cell suspension at a density of 1.0×10^5 to 2.5×10^5 cells/mL in serum-free medium.
- **Drug Treatment & Cell Seeding:** Add the desired concentration of **FH535** (from a stock solution, e.g., in DMSO) or a vehicle control (DMSO) to the cell suspensions. Hydrate the Matrigel-coated inserts with serum-free medium before carefully removing the medium. Add the cell suspension (e.g., 200 μL) to the upper chamber of each insert.
- **Chemoattractant Addition:** Add medium supplemented with 10-20% Fetal Bovine Serum (FBS) or other chemoattractants to the lower chamber of the well (e.g., 500-900 μL). Ensure the lower chamber medium makes contact with the bottom of the insert membrane without creating bubbles.
- **Incubation:** Incubate the assay plate at 37°C in a 5% CO_2 humidified incubator for the predetermined time (e.g., 24-36 hours).
- **Cell Fixation and Staining:** After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe off the non-invaded cells and the Matrigel from the upper side of the membrane. Fix the invaded cells on the lower membrane surface with 4% Paraformaldehyde (PFA) for 10-20 minutes. Then, stain the cells with 0.1% crystal violet or another nuclear stain for 20-30 minutes.
- **Cell Counting and Analysis:** Gently rinse the inserts with water and allow them to air dry. Capture images of the stained cells on the membrane using a microscope (e.g., at 100x or 200x magnification). Count the number of invaded cells in several random fields per insert. Perform statistical analysis to compare the invasion in **FH535**-treated groups against the control.

Key Findings on **FH535** from Research

The table below summarizes the anti-invasive and anti-metastatic effects of **FH535** observed across multiple cancer studies:

Cancer Type	Cell Line / Model	Key Findings on Invasion/Metastasis
Colon Cancer	SW480 cells	FH535 notably suppressed migration and invasion in Transwell assays [1] [2].
Pancreatic Cancer	PANC-1 cells	FH535 significantly inhibited metastasis and growth; in vitro wound healing and invasion assays showed strong inhibitory effects [3].
Canine Mammary Tumors	CHMp & CHMm cells	Used as a reference Wnt pathway inhibitor; its effect mirrored the inhibition seen with Aspirin, confirming the role of the Wnt pathway in invasion [4].

Molecular Mechanisms of FH535

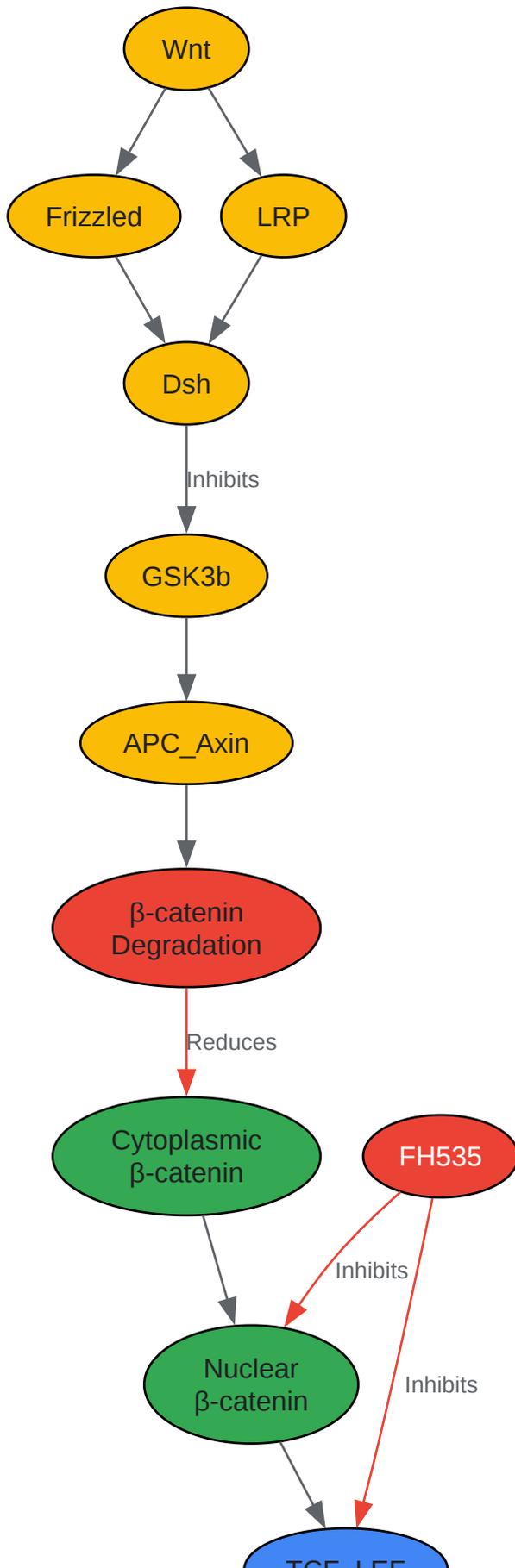
FH535 exerts its effects primarily by inhibiting the Wnt/ β -catenin signaling pathway. The molecular changes associated with its anti-invasive action include [1] [3]:

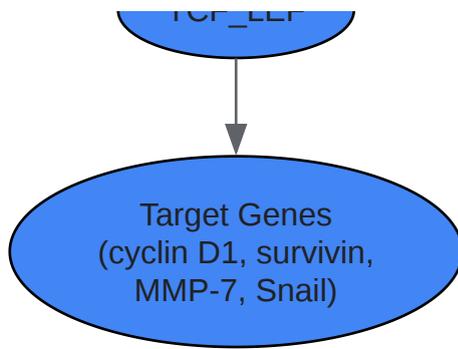
- **Downregulation of Wnt Target Genes:** **FH535** effectively downregulates the expression of key target genes like **cyclin D1** and **survivin**.
- **Inhibition of EMT and ECM Degradation:** The compound downregulates the expression of transcription factors like **Snail** and mesenchymal markers like **vimentin**, which are crucial for Epithelial-Mesenchymal Transition (EMT). It also reduces the expression of matrix metalloproteinases (**MMP-7 and MMP-9**), enzymes that degrade the extracellular matrix and facilitate invasion.

Signaling Pathway and Experimental Workflow

To help visualize the underlying biology and experimental process, the following diagrams were created using Graphviz per your specifications.

Diagram 1: Wnt/ β -catenin Signaling Pathway and FH535 Inhibition

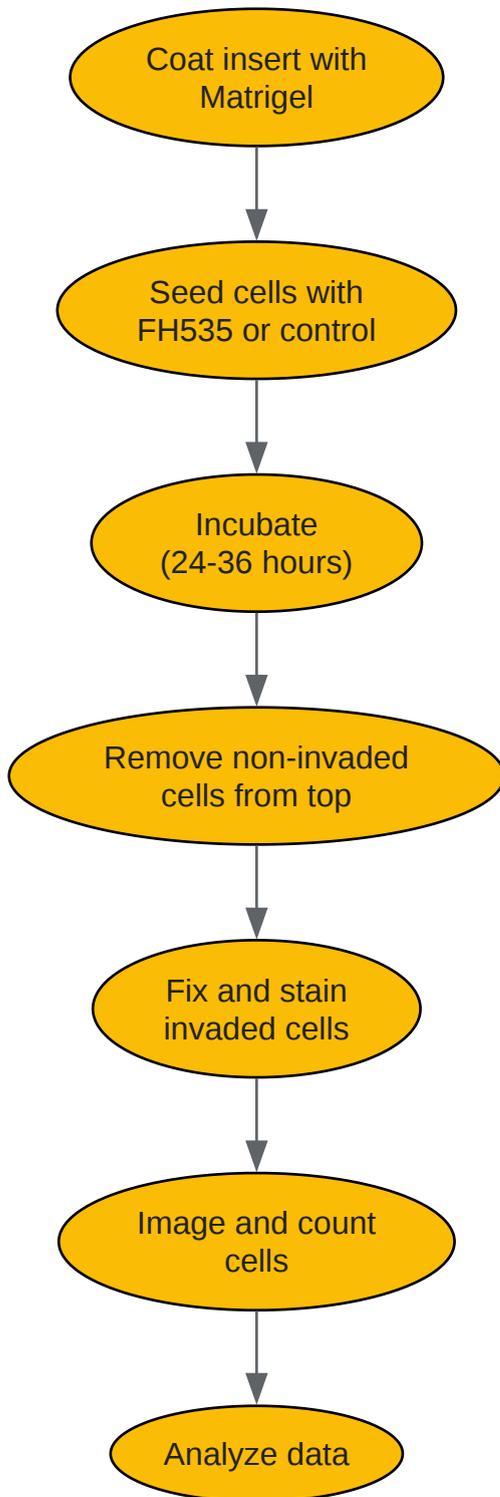




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This diagram illustrates how the Wnt/ β -catenin pathway regulates pro-invasive genes and the points where **FH535** inhibits it.

Diagram 2: Transwell Invasion Assay Workflow



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This flowchart provides a clear overview of the key steps involved in performing the Transwell invasion assay.

Conclusion

In summary, **FH535** is a well-characterized small-molecule inhibitor of the Wnt/ β -catenin pathway. The Transwell invasion assay is a robust method to demonstrate its potent anti-invasive effects on various cancer cell lines. The protocols and data summarized here provide a reliable reference for researchers aiming to investigate **FH535** in the context of cancer metastasis and drug development.

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